molecular formula C16H16N2O2S B4025033 2-{[(Benzylsulfanyl)acetyl]amino}benzamide

2-{[(Benzylsulfanyl)acetyl]amino}benzamide

Cat. No.: B4025033
M. Wt: 300.4 g/mol
InChI Key: ZDBFDNWXRDERBY-UHFFFAOYSA-N
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Description

2-{[(Benzylsulfanyl)acetyl]amino}benzamide is an organic compound with the molecular formula C15H15NO2S It is characterized by the presence of a benzylsulfanyl group attached to an acetylamino group, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzylsulfanyl)acetyl]amino}benzamide typically involves the reaction of benzyl mercaptan with an acetyl chloride derivative, followed by the introduction of an amino group and subsequent coupling with benzamide. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Benzyl mercaptan reacts with acetyl chloride in the presence of a base to form benzylsulfanylacetyl chloride.

    Step 2: The benzylsulfanylacetyl chloride is then reacted with an amine to form the corresponding amide.

    Step 3: The final product, this compound, is obtained by coupling the intermediate with benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzylsulfanyl)acetyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-{[(Benzylsulfanyl)acetyl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Benzylsulfanyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group may interact with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the acetylamino and benzamide groups can form hydrogen bonds with amino acid residues, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog with a similar benzamide structure but lacking the benzylsulfanyl and acetylamino groups.

    N-acetylbenzamide: Contains an acetyl group attached to the benzamide structure but lacks the benzylsulfanyl group.

    Benzylsulfanylacetamide: Contains the benzylsulfanyl and acetamide groups but lacks the benzamide structure.

Uniqueness

2-{[(Benzylsulfanyl)acetyl]amino}benzamide is unique due to the combination of its benzylsulfanyl, acetylamino, and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(2-benzylsulfanylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c17-16(20)13-8-4-5-9-14(13)18-15(19)11-21-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBFDNWXRDERBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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